molecular formula C17H24FNO2 B13911263 1-tert-Butyloxycarbonyl-4-benzyl-4fluoropiperidine CAS No. 191327-88-5

1-tert-Butyloxycarbonyl-4-benzyl-4fluoropiperidine

Cat. No.: B13911263
CAS No.: 191327-88-5
M. Wt: 293.4 g/mol
InChI Key: BMGWZYUNPYGNBN-UHFFFAOYSA-N
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Description

1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine is a synthetic organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzyl and fluorine substituents on the piperidine ring add unique chemical properties to the compound, making it valuable in various research and industrial applications.

Preparation Methods

The synthesis of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Protection with Boc Group: The final step involves protecting the nitrogen atom with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow microreactor systems for more efficient and sustainable synthesis .

Chemical Reactions Analysis

1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.

    Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The benzyl and fluorine substituents can modulate the compound’s binding affinity and specificity towards target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine can be compared with other similar compounds, such as:

The uniqueness of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

CAS No.

191327-88-5

Molecular Formula

C17H24FNO2

Molecular Weight

293.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

BMGWZYUNPYGNBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)F

Origin of Product

United States

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